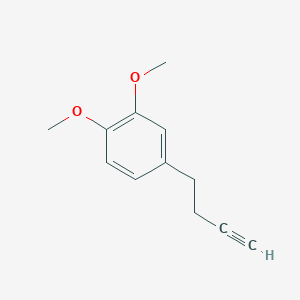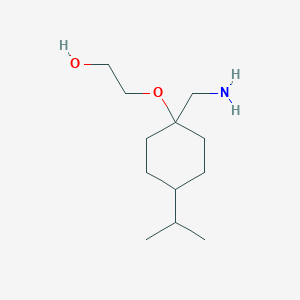![molecular formula C12H16FN B13557606 3-[2-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B13557606.png)
3-[2-(4-Fluorophenyl)ethyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-Fluorophenyl)ethyl]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-(4-fluorophenyl)ethyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities .
Vorbereitungsmethoden
One common synthetic route starts with the reaction of 4-fluorophenylacetonitrile with a suitable amine to form an intermediate, which is then cyclized to form the pyrrolidine ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
3-[2-(4-Fluorophenyl)ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a more saturated compound .
Wissenschaftliche Forschungsanwendungen
3-[2-(4-Fluorophenyl)ethyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.
Wirkmechanismus
The mechanism of action of 3-[2-(4-Fluorophenyl)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity and selectivity towards certain targets, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
3-[2-(4-Fluorophenyl)ethyl]pyrrolidine can be compared with other pyrrolidine derivatives, such as:
3-(4-Fluorophenyl)pyrrolidine: Similar structure but lacks the ethyl group, which may affect its biological activity and binding properties.
Pyrrolidine-2,5-diones: These compounds have different substitution patterns and may exhibit different biological activities.
Prolinol: A hydroxylated pyrrolidine derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C12H16FN |
|---|---|
Molekulargewicht |
193.26 g/mol |
IUPAC-Name |
3-[2-(4-fluorophenyl)ethyl]pyrrolidine |
InChI |
InChI=1S/C12H16FN/c13-12-5-3-10(4-6-12)1-2-11-7-8-14-9-11/h3-6,11,14H,1-2,7-9H2 |
InChI-Schlüssel |
FHWUYVPLVQVFIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1CCC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13557525.png)




![2-[3-(Trifluoromethoxy)phenyl]propanal](/img/structure/B13557553.png)




![4-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13557588.png)


